Cellular Apoptosis and Cell Cycle Arrest in HepG2 Liver Cancer Cells
N-(1-cyanocyclobutyl)benzamide demonstrates a quantifiable capacity to induce programmed cell death and disrupt the cell cycle in the HepG2 human liver cancer cell line. Flow cytometry analysis revealed a substantial increase in the total apoptosis rate from a baseline of 1.61% to 29.54% following a 24-hour treatment period . This pro-apoptotic effect is mechanistically linked to the compound's ability to arrest the cell cycle at the G1/S phase .
| Evidence Dimension | Apoptosis Induction and Cell Cycle Arrest |
|---|---|
| Target Compound Data | Apoptosis rate increased from 1.61% to 29.54% after 24h; G1/S cell cycle arrest observed. |
| Comparator Or Baseline | Untreated control cells (baseline apoptosis rate: 1.61%). |
| Quantified Difference | An absolute increase in apoptosis of 27.93 percentage points, representing a ~18.3-fold increase over baseline. |
| Conditions | In vitro assay using HepG2 human hepatocellular carcinoma cells treated for 24 hours. |
Why This Matters
This functional cellular data differentiates the compound from simple, inactive building blocks, providing a rationale for its selection in oncology research programs focused on liver cancer, where induction of apoptosis is a key therapeutic goal.
